Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate
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Overview
Description
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate is an organic compound with the molecular formula C13H11F3O4. It is a benzofuran derivative that features a trifluoroethoxy group, which imparts unique chemical properties to the molecule. This compound is primarily used in research and industrial applications due to its distinctive structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate typically involves the reaction of 2-methylbenzofuran with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene to facilitate the reaction. The resulting intermediate is then subjected to esterification with methanol and a carboxylating agent to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate the activity of enzymes involved in key metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2,2,2-trifluoroethoxy)benzoate: Similar structure but lacks the benzofuran moiety.
2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: Contains a sulfonyl group and is used as an agrochemical intermediate.
Uniqueness
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate is unique due to the presence of both the benzofuran and trifluoroethoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H11F3O4 |
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Molecular Weight |
288.22 g/mol |
IUPAC Name |
methyl 2-methyl-4-(2,2,2-trifluoroethoxy)-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C13H11F3O4/c1-7-3-9-10(19-6-13(14,15)16)4-8(12(17)18-2)5-11(9)20-7/h3-5H,6H2,1-2H3 |
InChI Key |
YLDJQVMCNQWIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OCC(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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